3-Hydrazinobenzoic acid hydrochloride
Overview
Description
3-Hydrazinobenzoic Acid Hydrochloride is a solid compound with a molecular weight of 188.61 . It is a derivative of 4-hydrazinobenzoic acid, a component of the mushroom Agaricus bisporus .
Synthesis Analysis
The synthesis of 3-Hydrazinobenzoic acid hydrochloride involves the reaction of anthranilic acid with concentrated hydrochloric acid in an ice-salt bath . The mixture is then cooled to 0° and a solution of sodium nitrite is added . The resulting diazonium salt solution is then added to a solution of sulfurous acid prepared by saturating water at 0–5° with sulfur dioxide .
Molecular Structure Analysis
The molecular formula of 3-Hydrazinobenzoic acid hydrochloride is C7H9ClN2O2 . The InChI code is 1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H .
Physical And Chemical Properties Analysis
3-Hydrazinobenzoic Acid Hydrochloride is a solid compound stored at room temperature .
Scientific Research Applications
Crystal Structure and Non-Covalent Interactions
3-Hydrazinobenzoic acid hydrochloride has been a subject of interest in studies focusing on its crystal structure and non-covalent interactions. For instance, Morales-Toyo et al. (2020) synthesized and characterized 4-hydrazinobenzoic acid hydrochloride, revealing its crystallization in a triclinic system and detailed non-covalent interactions such as hydrogen bonds forming a complex three-dimensional framework structure (Morales-Toyo et al., 2020).
Degradation and Transformation Studies
The degradation pathways of related compounds have been studied, providing insight into the chemical behavior of 3-hydrazinobenzoic acid hydrochloride derivatives. Gibson and Green (1965) explored the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one, leading to the formation of o-hydrazinobenzoic acid under certain conditions (Gibson & Green, 1965).
Synthesis and Applications in Imaging
In the field of bioconjugate chemistry, derivatives of hydrazinobenzoic acid have been synthesized for applications in medical imaging. Schwartz et al. (1991) described the synthesis of succinimidyl 4-hydrazinobenzoate hydrochloride and its use for the creation of 99mTc-protein conjugates, useful in the imaging of focal sites of infection (Schwartz et al., 1991).
Antioxidant Activity
The antioxidant properties of hydrazinobenzoic acid derivatives have been explored, contributing to the understanding of their potential therapeutic applications. Abuelizz et al. (2021) investigated derivatives for their antioxidant activities, finding some compounds showing significant properties in in vitro assays (Abuelizz et al., 2021).
Interaction with Metal Ions
Studies have also focused on the interaction of hydrazinobenzoic acid with metal ions. Alabada et al. (2021) determined the crystal and molecular structure of 2-hydrazinobenzoic acid and explored its complexation behavior with copper(II) chloride, leading to significant structural changes upon complexation (Alabada et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydrazinylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-2-5(4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONFQPJFIKYVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512429 | |
Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinobenzoic acid hydrochloride | |
CAS RN |
87565-98-8 | |
Record name | Benzoic acid, 3-hydrazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87565-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinylbenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research [] states that utilizing sodium metabisulfite as the reducing agent in the synthesis of 3-hydrazinobenzoic acid hydrochloride offers several advantages. Firstly, it leads to a higher yield compared to other methods. Secondly, it enables a shorter production period, contributing to increased efficiency. Lastly, it reduces the overall manufacturing cost, making it a more economically viable option.
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